molecular formula C17H25N3O2S B2921780 N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide CAS No. 2094522-15-1

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide

Cat. No. B2921780
CAS RN: 2094522-15-1
M. Wt: 335.47
InChI Key: LVDSCRDPPPMGED-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as cancer and neurological disorders. In drug discovery, this compound has been used as a tool to identify new drug targets and to develop new drugs. In neuroscience, this compound has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of certain receptors in the central nervous system. This compound has been shown to bind to certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor, and to modulate their activity.
Biochemical and Physiological Effects:
N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the activity of certain receptors, such as the NMDA receptor and the GABA receptor. In vivo studies have shown that this compound can affect behavior and cognitive function in animals.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide in lab experiments include its potential as a tool for drug discovery and its ability to modulate the activity of certain receptors in the central nervous system. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide. These include further studies on its mechanism of action, its potential as a drug candidate for the treatment of various diseases, and its effects on behavior and cognitive function. Additionally, research could focus on developing new compounds based on the structure of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide involves a series of chemical reactions. The starting materials are 2-(methylsulfanyl)pyridine-4-carboxylic acid and N-ethyl-2-aminoethanol. The reaction is carried out under controlled conditions, and the final product is purified using various techniques, such as column chromatography and recrystallization.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-methylsulfanylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-3-19(13-16(21)20-10-6-4-5-7-11-20)17(22)14-8-9-18-15(12-14)23-2/h8-9,12H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDSCRDPPPMGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCCCC1)C(=O)C2=CC(=NC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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